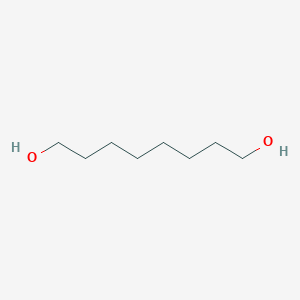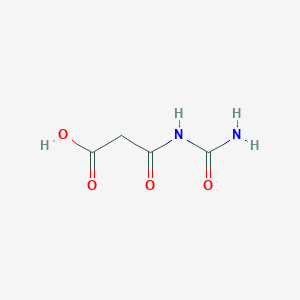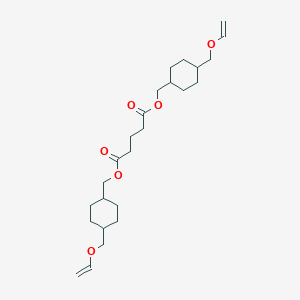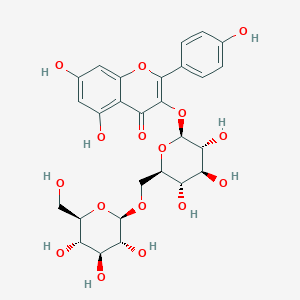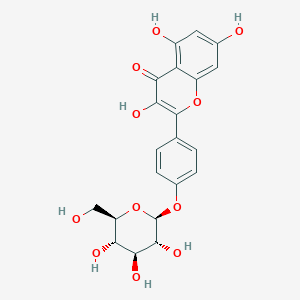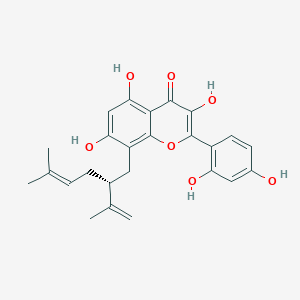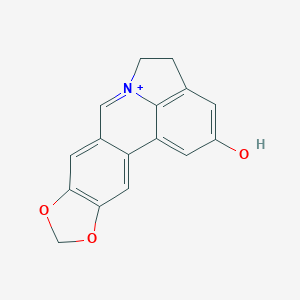
Ungeremine
Übersicht
Beschreibung
Ungeremine is a betaine-type alkaloid isolated from plants such as Nerine bowdenii and Pancratium maritimum . It is of significant pharmacological interest due to its role as an acetylcholinesterase inhibitor, making it potentially relevant for Alzheimer’s disease treatment . Additionally, it has been investigated for its bactericidal properties .
Wissenschaftliche Forschungsanwendungen
Ungeremin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Industrie: Ungeremin wird bei der Formulierung von Nanofasern für Anwendungen mit nachhaltiger Freisetzung verwendet.
5. Wirkmechanismus
Ungeremin entfaltet seine Wirkung hauptsächlich durch die Hemmung der Acetylcholinesterase, die für den Abbau von Acetylcholin im Nervensystem unerlässlich ist . Darüber hinaus wirkt es als Topoisomerase-Gift, stabilisiert die Verknüpfung zwischen Topoisomerase IIβ und DNA und führt zu Doppelstrangbrüchen . Dieser Mechanismus ist für seine Antikrebsaktivität von Bedeutung.
Ähnliche Verbindungen:
Einzigartigkeit: Ungeremin ist einzigartig aufgrund seiner doppelten Rolle als Acetylcholinesterase-Inhibitor und Topoisomerase-Gift. Diese doppelte Funktionalität macht es zu einem vielversprechenden Kandidaten sowohl für die Therapie der Alzheimer-Krankheit als auch für die Krebsbehandlung .
Wirkmechanismus
Ungeremine, also known as Lycobetaine, is a betaine-type alkaloid isolated from various plants . It has been the subject of numerous studies due to its potential pharmacological properties. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its efficacy and stability.
Mode of Action
This compound interacts with its targets by impairing the activity of both human and bacterial topoisomerases . Remarkably, it has been found to significantly increase the DNA cleavage promoted by bacterial topoisomerase IA , making it a potential target in antimicrobial chemotherapy .
Biochemical Pathways
Its ability to interfere with the enzymatic activity of human topoisomerases suggests that it may influence the dna replication and transcription processes
Result of Action
This compound’s interaction with topoisomerases leads to significant changes at the molecular and cellular levels. It impairs the activity of these enzymes, leading to increased DNA cleavage, particularly in bacterial topoisomerase IA . This suggests that this compound could have potential applications in antimicrobial chemotherapy .
Biochemische Analyse
Biochemical Properties
Lycobetaine acts as a specific topoisomerase IIβ poison . In the presence of calf thymus DNA, pure recombinant human topoisomerase IIβ protein was selectively depleted .
Cellular Effects
Lycobetaine inhibits the growth of human tumor cells . It has been reported to extend the survival time and decrease the tumor size in nude mice with gastric cancer .
Molecular Mechanism
Lycobetaine intercalates into DNA to prevent the replication and division of tumor cells . It acts as a topoisomerase IIβ poison and stabilizes the covalent catalytic DNA-intermediate in living cells .
Temporal Effects in Laboratory Settings
In laboratory settings, lycobetaine has shown significant cytotoxic activity against various cell lines
Dosage Effects in Animal Models
In animal models, lycobetaine has been reported to inhibit tumor growth and serum sialic acid level in mice bearing tumors of S180 and Lewis lung carcinoma . The effects of different dosages of lycobetaine in animal models are yet to be fully studied.
Metabolic Pathways
It has been reported to act as a topoisomerase IIβ poison, suggesting it may interact with enzymes involved in DNA replication and cell division .
Transport and Distribution
The transport and distribution of lycobetaine within cells and tissues are yet to be fully studied. Given its ability to intercalate into DNA, it may be transported to the nucleus of cells .
Subcellular Localization
Given lycobetaine’s ability to intercalate into DNA and act as a topoisomerase IIβ poison, it is likely that it localizes to the nucleus of cells
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Ungeremin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Oxidation von Lycorin unter Verwendung von Selendioxid . Eine andere Methode umfasst die Hydrochlorierung des Alkaloids .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Ungeremin häufig in Polymilchsäure- und Polyethylenglykol-Nanofasern formuliert. Diese Methode gewährleistet eine nachhaltige Freisetzung der Verbindung und macht sie für verschiedene Anwendungen geeignet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ungeremin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Zum Beispiel die Oxidation von Lycorin zur Herstellung von Ungeremin.
Hydrochlorierung: Diese Reaktion wird verwendet, um Ungeremin-Analoga herzustellen.
Häufige Reagenzien und Bedingungen:
Oxidation: Selendioxid wird üblicherweise als Oxidationsmittel verwendet.
Hydrochlorierung: Salzsäure wird im Hydrochlorierungsprozess verwendet.
Hauptprodukte:
Oxidation: Produziert Ungeremin aus Lycorin.
Hydrochlorierung: Produziert verschiedene Ungeremin-Analoga.
Vergleich Mit ähnlichen Verbindungen
Lycorine: Another alkaloid from the Amaryllidaceae family, known for its anticancer and antiviral properties.
Uniqueness: this compound is unique due to its dual role as an acetylcholinesterase inhibitor and a topoisomerase poison. This dual functionality makes it a promising candidate for both Alzheimer’s disease therapy and cancer treatment .
Eigenschaften
CAS-Nummer |
72510-04-4 |
|---|---|
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |
InChI |
InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |
InChI-Schlüssel |
IUKCTAQXDOOJBC-UHFFFAOYSA-N |
SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 |
Kanonische SMILES |
CC1=NN(C(C1)N)C2=CC=CC=C2 |
Key on ui other cas no. |
2121-12-2 |
Verwandte CAS-Nummern |
61221-41-8 (acetate salt) |
Synonyme |
AT 1840 lycobetaine lycobetaine acetate ungeremine ungeremine chloride ungeremine, acetate salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)
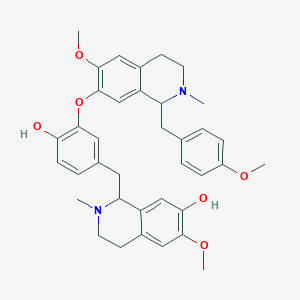
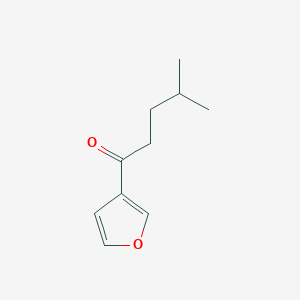

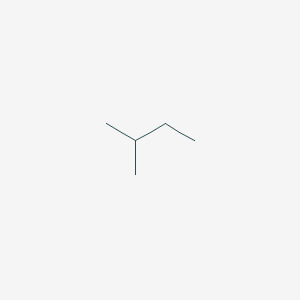
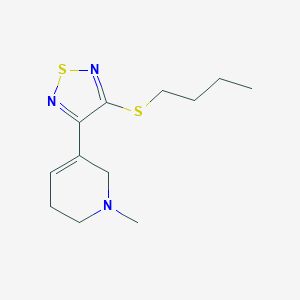
![4-Methyl-1-[[2-[(4-methylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dibromide](/img/structure/B150282.png)
